Cas no 85696-95-3 (1-Methyl-1H-indol-4-amine)

1-Methyl-1H-indol-4-amine structure
1-Methyl-1H-indol-4-amine structure
Product Name:1-Methyl-1H-indol-4-amine
CAS-Nr.:85696-95-3
MF:C9H10N2
MW:146.189101696014
MDL:MFCD08061153
CID:60908
PubChem ID:22170307
Update Time:2025-05-21

1-Methyl-1H-indol-4-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Methyl-1H-indol-4-amine
    • 1-Methyl-1H-indol-4-ylamine
    • 1-methylindol-4-amine
    • 1-METHYL-1H-INDOLE-4-AMINE
    • 1-methyl-4-indolamine
    • 4-amino-1-methylbenzoindole
    • 4-amino-1-methylindole
    • 4-amino-N-methyl-indole
    • 4-Amino-N-methylindole
    • N1-methyl-4-aminoindole
    • N-methyl-4-aminoindole
    • 1-Methyl-1H-indol-4-amine (ACI)
    • 1-Methyl-4-aminoindole
    • SY101326
    • DTXSID00623177
    • 4-Amino-1-methyl-1H-indole
    • CS-0061752
    • ODOJPFQQFJVNMD-UHFFFAOYSA-N
    • 1-Methyl-1H-indol-4-ylamine, AldrichCPR
    • MFCD08061153
    • EN300-65947
    • 1-methyl-4-amino-indole
    • AKOS005362527
    • AB43235
    • 1H-INDOL-4-AMINE, 1-METHYL-
    • AS-35811
    • STL146395
    • 85696-95-3
    • SCHEMBL736739
    • BBL036797
    • MDL: MFCD08061153
    • Inchi: 1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3
    • InChI-Schlüssel: ODOJPFQQFJVNMD-UHFFFAOYSA-N
    • Lächelt: NC1C2C=CN(C=2C=CC=1)C

Berechnete Eigenschaften

  • Genaue Masse: 146.08400
  • Monoisotopenmasse: 146.084
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 147
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 31A^2
  • XLogP3: 1.3

Experimentelle Eigenschaften

  • Farbe/Form: Yellow to Brown Sticky Oil to Semi-Solid
  • Dichte: 1.151
  • Siedepunkt: 328.036 °C at 760 mmHg
  • Flammpunkt: 328.036 °C at 760 mmHg
  • Brechungsindex: 1.62
  • PSA: 30.95000
  • LogP: 2.34170

1-Methyl-1H-indol-4-amine Sicherheitsinformationen

1-Methyl-1H-indol-4-amine Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

1-Methyl-1H-indol-4-amine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M321575-50mg
1-Methyl-1H-indol-4-amine
85696-95-3
50mg
$ 50.00 2022-06-04
TRC
M321575-100mg
1-Methyl-1H-indol-4-amine
85696-95-3
100mg
$ 65.00 2022-06-04
TRC
M321575-500mg
1-Methyl-1H-indol-4-amine
85696-95-3
500mg
$ 210.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M84500-250mg
1-Methyl-1H-indol-4-amine
85696-95-3
250mg
¥1182.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M84500-1g
1-Methyl-1H-indol-4-amine
85696-95-3
1g
¥2132.0 2021-09-08
ChemScence
CS-0061752-100mg
1-Methyl-1H-indol-4-amine
85696-95-3 99.56%
100mg
$13.0 2022-04-26
ChemScence
CS-0061752-250mg
1-Methyl-1H-indol-4-amine
85696-95-3 99.56%
250mg
$18.0 2022-04-26
ChemScence
CS-0061752-1g
1-Methyl-1H-indol-4-amine
85696-95-3 99.56%
1g
$39.0 2022-04-26
Alichem
A199007467-10g
1-Methyl-1H-indol-4-amine
85696-95-3 95%
10g
$1085.40 2023-08-31
Alichem
A199007467-25g
1-Methyl-1H-indol-4-amine
85696-95-3 95%
25g
$1640.16 2023-08-31

1-Methyl-1H-indol-4-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Referenz
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
3.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referenz
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ;  120 °C
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
4.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referenz
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water
2.1 Reagents: tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.2 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
6.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethanol ,  Tetrahydrofuran
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water
3.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Tetrahydrofuran
4.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
7.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, rt
Referenz
Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src
Ple, Patrick A.; et al, Journal of Medicinal Chemistry, 2004, 47(4), 871-887

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referenz
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ,  Water
Referenz
An unexpected rearrangement of 4-alkylaminoindoles
Ley, Steven V.; et al, Journal of the Chemical Society, 1982, (23), 1356-7

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 14 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 20 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines
Gillespie, James E.; et al, Journal of the American Chemical Society, 2021, 143(25), 9355-9360

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled
1.2 4 h, rt
2.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Ammonia Solvents: Water ;  neutralized
Referenz
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: tert-Butanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol ,  Water
2.1 Reagents: Triethylamine Solvents: tert-Butanol
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ,  Acetic acid
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ,  Acetic acid
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referenz
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

1-Methyl-1H-indol-4-amine Raw materials

1-Methyl-1H-indol-4-amine Preparation Products

1-Methyl-1H-indol-4-amine Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:85696-95-3)1-METHYL-1H-INDOL-4-AMINE
Bestellnummer:sfd18044
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:38
Preis ($):discuss personally
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Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:85696-95-3)1-Methyl-1H-indol-4-amine
Bestellnummer:A841416
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 06:53
Preis ($):510.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:85696-95-3)1-METHYL-1H-INDOL-4-AMINE
sfd18044
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Email
Amadis Chemical Company Limited
(CAS:85696-95-3)1-Methyl-1H-indol-4-amine
A841416
Reinheit:99%
Menge:25g
Preis ($):510.0
Email